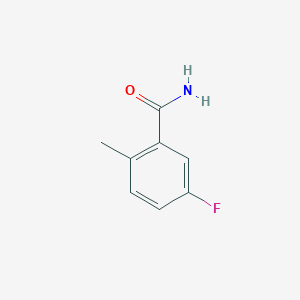

5-Fluoro-2-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAFHFHYJHZKSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372024 | |

| Record name | 5-Fluoro-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-28-1 | |

| Record name | 5-Fluoro-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175278-28-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-methylbenzamide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Fluoro-2-methylbenzamide, a valuable building block in medicinal chemistry and drug discovery. The document details established synthetic routes, experimental protocols, and characterization data. It also explores the synthesis of key derivatives and their potential applications.

Introduction

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their presence in a variety of biologically active molecules. The incorporation of a fluorine atom can significantly alter the physicochemical properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability. This guide outlines the primary synthetic methodologies for preparing the core compound, this compound, and provides a foundation for the synthesis of its derivatives.

Synthesis of this compound

The synthesis of this compound is most commonly achieved from its corresponding carboxylic acid, 5-Fluoro-2-methylbenzoic acid. Two primary strategies are employed: a direct amidation of the carboxylic acid and a two-step process involving the formation of an acyl chloride intermediate.

Route 1: Direct Amidation of 5-Fluoro-2-methylbenzoic Acid

Direct amidation of carboxylic acids is a widely used and efficient method for the formation of amide bonds. This approach typically involves the use of a coupling agent to activate the carboxylic acid, facilitating nucleophilic attack by an amine.

Experimental Protocol:

A common and effective method for this transformation utilizes peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Purity |

| 5-Fluoro-2-methylbenzoic acid | 154.14 | ≥98% |

| HATU | 380.23 | ≥98% |

| Ammonium Chloride (NH₄Cl) | 53.49 | ≥99.5% |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | ≥99% |

| Anhydrous Dimethylformamide (DMF) | - | - |

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-Fluoro-2-methylbenzoic acid (1.0 mmol).

-

Dissolve the starting material in anhydrous DMF (5-10 mL).

-

To the solution, add HATU (1.2 mmol) and ammonium chloride (1.1 mmol).

-

Slowly add DIPEA (3.0 mmol) to the reaction mixture.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Quantitative Data:

| Starting Material | Coupling Agent | Amine Source | Base | Solvent | Typical Yield |

| 5-Fluoro-2-methylbenzoic acid | HATU | NH₄Cl | DIPEA | DMF | High |

Logical Workflow for Direct Amidation:

An In-Depth Technical Guide to the Molecular Formula C8H8FNO: Isomers, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical landscape of compounds with the molecular formula C8H8FNO. With a molecular weight of approximately 153.15 g/mol , this formula encompasses a variety of structural isomers, some of which are key intermediates in the synthesis of pharmacologically active molecules.[1][2][3] This document details the physicochemical properties of prominent isomers, outlines general experimental protocols for their synthesis and characterization, and explores the biological significance of related structures, including their role in targeting critical signaling pathways in drug discovery.

Core Isomers and Physicochemical Properties

The molecular formula C8H8FNO most commonly represents a series of fluorinated acetanilides and N-methylbenzamides. The position of the fluorine atom on the phenyl ring and the arrangement of the amide group give rise to several distinct isomers. The quantitative data for the most frequently cited isomers are summarized in Table 1 for ease of comparison.

| Compound Name | Structure | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| N-(2-Fluorophenyl)acetamide | 2-FC6H4NHC(O)CH3 | 399-31-5 | 153.15 | 77-79 | 413-415 (at 0.019 bar) | Soluble in organic solvents. |

| N-(3-Fluorophenyl)acetamide | 3-FC6H4NHC(O)CH3 | 351-28-0 | 153.16 | 88 | Not reported | Soluble in organic solvents. |

| N-(4-Fluorophenyl)acetamide | 4-FC6H4NHC(O)CH3 | 351-83-7 | 153.15 | 152-154 | Not reported | Soluble in organic solvents like ethanol and acetone; limited solubility in water.[4] |

| 2-Fluoro-N-methylbenzamide | 2-FC6H4C(O)NHCH3 | 52833-63-3 | 153.16 | Not reported | Not reported | Soluble in organic solvents. |

| 4-Fluoro-N-methylbenzamide | 4-FC6H4C(O)NHCH3 | 701-49-5 | 153.16 | Not reported | Not reported | Soluble in organic solvents. |

| 1-(4-Fluorophenyl)ethanone oxime | 4-FC6H4C(=NOH)CH3 | 329-79-3 | 153.15 | 74-76 | 239.8 (at 760 mmHg) | Soluble in organic solvents. |

Biological Significance and Targeted Signaling Pathways

While many C8H8FNO isomers serve as chemical building blocks, structurally related compounds have demonstrated significant biological activity, highlighting their relevance in drug discovery. Notably, derivatives of these isomers have been identified as potent modulators of key signaling pathways implicated in cancer.

Androgen Receptor Signaling Pathway

One of the key isomers, 4-amino-2-fluoro-N-methylbenzamide, is a critical intermediate in the synthesis of Enzalutamide, a second-generation nonsteroidal antiandrogen.[6] Antiandrogens are pivotal in the treatment of prostate cancer, a disease often driven by the androgen receptor (AR) signaling pathway. The AR, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus, where it acts as a transcription factor to promote the expression of genes involved in cell proliferation and survival.[4][7] Antagonists of the AR, developed from intermediates like those discussed here, block this signaling cascade, thereby inhibiting tumor growth.[8][9][10]

Caption: Simplified Androgen Receptor (AR) Signaling Pathway.

Aurora Kinase Signaling Pathway

Derivatives of N-(fluorophenyl)acetamide have been investigated as inhibitors of Aurora kinases, particularly Aurora B.[11] Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, including chromosome segregation and cytokinesis.[12][13][14] Overexpression of these kinases is common in various cancers, making them attractive targets for anticancer therapies.[15] Inhibitors of Aurora B can disrupt the proper alignment of chromosomes during cell division, leading to mitotic catastrophe and cell death in cancerous cells.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and characterization of C8H8FNO isomers, based on methodologies reported in the scientific literature.

General Synthesis of N-(Fluorophenyl)acetamides

A common method for the synthesis of N-(fluorophenyl)acetamides involves the acylation of a corresponding fluoroaniline with an acetylating agent.

Materials:

-

Fluoroaniline (e.g., 4-fluoroaniline)

-

Acetic anhydride or Acetyl chloride

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or ethyl acetate)

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve the fluoroaniline in the anhydrous solvent.

-

Cool the solution in an ice bath (0 °C).

-

Add the base to the solution, followed by the slow, dropwise addition of the acetylating agent.

-

Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) if a basic catalyst was used, followed by deionized water, and then a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N-(fluorophenyl)acetamide.

General Synthesis of Fluoro-N-methylbenzamides

Fluoro-N-methylbenzamides can be synthesized via the amidation of a fluorobenzoyl chloride with methylamine.

Materials:

-

Fluorobenzoyl chloride (e.g., 4-fluorobenzoyl chloride)

-

Methylamine (as a solution in a solvent like THF or as a gas)

-

A suitable base (e.g., triethylamine or an excess of methylamine)

-

Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the fluorobenzoyl chloride in an anhydrous solvent in a round-bottom flask and cool to 0 °C in an ice bath.

-

Slowly add the methylamine solution or bubble methylamine gas through the solution. If using a methylamine salt, add a base like triethylamine to liberate the free amine.

-

Stir the reaction mixture at 0 °C for a short period and then allow it to warm to room temperature, continuing to stir for several hours. Monitor the reaction by TLC.

-

After the reaction is complete, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[16]

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure fluoro-N-methylbenzamide.[17]

Characterization Methods

The identity and purity of the synthesized C8H8FNO isomers are typically confirmed using a combination of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms, respectively. 19F NMR is also crucial for confirming the presence and position of the fluorine atom.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule, such as the N-H and C=O stretching vibrations of the amide group.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can help confirm the structure.

-

Melting Point Analysis: The melting point of a solid compound is a useful indicator of its purity. A sharp melting point range close to the literature value suggests a high degree of purity.

The following diagram illustrates a general workflow for the synthesis and characterization of a C8H8FNO isomer.

Caption: General experimental workflow for C8H8FNO isomers.

Conclusion

The molecular formula C8H8FNO represents a versatile class of compounds with significant applications in organic synthesis and medicinal chemistry. The isomers, particularly the fluorinated acetanilides and N-methylbenzamides, serve as valuable precursors for the development of targeted therapeutics. A thorough understanding of their physicochemical properties, synthetic routes, and the biological pathways they can influence is crucial for researchers and scientists in the field of drug discovery and development. The methodologies and data presented in this guide provide a solid foundation for further investigation and utilization of these important chemical entities.

References

- 1. N-(2-Fluorophenyl)acetamide | C8H8FNO | CID 67860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-fluorophenyl)acetamide | C8H8FNO | CID 9601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-fluoro-N-methylbenzamide | C8H8FNO | CID 4074247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. mdpi.com [mdpi.com]

- 9. [PDF] Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications | Semantic Scholar [semanticscholar.org]

- 10. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. apexbt.com [apexbt.com]

- 15. Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Application of 5-Fluoro-2-methylbenzamide Derivatives in Medicinal Chemistry and Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 5-fluoro-2-methylbenzamide scaffold is a privileged structural motif in modern medicinal chemistry, serving as a key building block for a variety of clinically significant therapeutic agents. Its derivatives have demonstrated potent and selective activities against a range of biological targets, leading to the development of drugs for treating cancer, endocrine disorders, and neurodegenerative diseases. The strategic incorporation of the fluoromethylphenyl group can significantly enhance a molecule's pharmacological properties, including target binding affinity, metabolic stability, and cell permeability.

This document provides a detailed overview of the application of key this compound derivatives in drug discovery, focusing on their mechanism of action, quantitative biological data, and relevant experimental protocols.

Androgen Receptor Antagonists for Prostate Cancer

Derivatives of 4-amino-2-fluoro-N-methylbenzamide are central to the structure of second-generation nonsteroidal antiandrogens like Enzalutamide and Apalutamide, which are pivotal in the treatment of prostate cancer.

Mechanism of Action

Enzalutamide and Apalutamide are potent androgen receptor (AR) signaling inhibitors.[1][2][3][4] Unlike first-generation antiandrogens, they exhibit a multi-faceted mechanism of action that includes:

-

Competitive inhibition of androgen binding: They bind to the ligand-binding domain of the AR with high affinity, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).[1][5][6]

-

Inhibition of nuclear translocation: They prevent the conformational change in the AR that is necessary for its translocation from the cytoplasm to the nucleus.[1][2][5][7]

-

Impairment of DNA binding and coactivator recruitment: By binding to the AR, they disrupt the interaction of the receptor with androgen response elements (AREs) on DNA and the recruitment of coactivator proteins, thereby inhibiting the transcription of androgen-dependent genes that promote tumor growth and proliferation.[1][2]

This comprehensive blockade of the AR signaling pathway makes these drugs effective in castration-resistant prostate cancer (CRPC), where the AR pathway remains active despite low levels of circulating androgens.[8]

Quantitative Data

| Compound | Target | Assay | IC50 | Reference |

| Enzalutamide | Androgen Receptor | Competitive Binding (LNCaP cells) | 21 - 36 nM | [1] |

| Bicalutamide | Androgen Receptor | Competitive Binding (LNCaP cells) | 159 - 160 nM | [1] |

| Apalutamide | Androgen Receptor | AR Luciferase Reporter Gene Assay | 200 nM | [9] |

| Apalutamide | Cell Proliferation | LNCaP cells | 11 ± 3 µM | [10] |

| Apalutamide | Cell Proliferation | 22Rv1 cells | 77 ± 17 µM | [10] |

| Compound | Pharmacokinetic Parameter | Value | Species | Reference |

| Enzalutamide | Elimination Half-life | 5.8 days | Human | [11][12] |

| Enzalutamide | Time to Steady State | 28 days | Human | [11][12] |

| Enzalutamide | Plasma Protein Binding | 97-98% | Human | [1] |

| Apalutamide | Elimination Half-life | 3-4 days (at steady-state) | Human | [13] |

| Apalutamide | Bioavailability | 100% | Human | [13][14] |

| Apalutamide | Plasma Protein Binding | 96% | Human | [13][14] |

Experimental Protocols

This protocol describes a three-step synthesis starting from 2-fluoro-4-nitrotoluene.

Step 1: Oxidation to 2-fluoro-4-nitrobenzoic acid

-

To a reaction vessel, add 2-fluoro-4-nitrotoluene, water, sodium hydroxide, and a phase transfer catalyst (e.g., tetrabutylammonium bromide).

-

Heat the mixture with stirring (e.g., to 95°C).

-

Add potassium permanganate in portions.

-

Maintain the reaction at an elevated temperature for several hours (e.g., 8 hours at 85°C).

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the hot reaction mixture to remove manganese dioxide.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

-

Filter, wash with water, and dry the solid to obtain 2-fluoro-4-nitrobenzoic acid.

Step 2: Amidation to 2-fluoro-4-nitro-N-methylbenzamide

-

Suspend 2-fluoro-4-nitrobenzoic acid in a suitable solvent (e.g., 1,2-dichloroethane) with a catalytic amount of N,N-dimethylformamide (DMF).

-

Add thionyl chloride dropwise and reflux the mixture for several hours (e.g., 5 hours at 85°C).[15]

-

Cool the reaction mixture in an ice-water bath.

-

Bubble methylamine gas through the solution until it becomes alkaline.[15]

-

Allow the reaction to proceed for an additional period (e.g., 1.5 hours).

-

Remove the solvent under reduced pressure.

-

Add water to the residue, stir, and filter to collect the solid product.

-

Dry the solid to yield 2-fluoro-4-nitro-N-methylbenzamide.

Step 3: Reduction to 4-amino-2-fluoro-N-methylbenzamide

-

In a pressure vessel, dissolve 2-fluoro-4-nitro-N-methylbenzamide in a suitable solvent (e.g., ethyl acetate).

-

Add a palladium on carbon (Pd/C) catalyst (e.g., 10% Pd/C).

-

Pressurize the vessel with hydrogen gas (e.g., 10 atmospheres).[15]

-

Stir the reaction at room temperature for several hours (e.g., 12 hours).

-

Filter to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain 4-amino-2-fluoro-N-methylbenzamide.

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

-

Cell Culture: Culture prostate cancer cells expressing AR (e.g., LNCaP) in appropriate media.

-

Cell Lysate Preparation: Harvest cells and prepare whole-cell lysates.

-

Binding Reaction: In a multi-well plate, incubate cell lysates with a fixed concentration of a radiolabeled androgen (e.g., ¹⁸F-FDHT) and varying concentrations of the test compound (e.g., Enzalutamide).

-

Incubation: Allow the binding to reach equilibrium.

-

Separation: Separate bound from free radioligand using a filtration method (e.g., glass fiber filters).

-

Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Vasopressin V2 Receptor Antagonists for Hyponatremia

Lixivaptan is a selective vasopressin V2 receptor antagonist that incorporates a this compound moiety. It is developed for the treatment of hyponatremia.

Mechanism of Action

Lixivaptan acts as a competitive antagonist at the vasopressin V2 receptor (V2R), which is primarily located in the renal collecting ducts.[16][17] The V2R is a G-protein coupled receptor (GPCR) that, upon binding of arginine vasopressin (AVP), activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[18][19][20] This triggers a signaling cascade that results in the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells.[16][18][20] This increases water reabsorption from the filtrate back into the bloodstream.

By blocking the V2R, Lixivaptan prevents this AVP-induced signaling cascade, leading to a decrease in AQP2 translocation.[18][20] This results in reduced water reabsorption and an increase in free water excretion (aquaresis), thereby helping to correct serum sodium levels in hyponatremia.[16][17]

Quantitative Data

| Compound | Target | Species | Assay | Ki/IC50 | Reference |

| Lixivaptan | V2 Receptor | Human | Radioligand Binding | Ki not specified, IC50 = 1.2 nM | [17] |

| Lixivaptan | V2 Receptor | Rat | Radioligand Binding | IC50 = 2.3 nM | [17] |

Experimental Protocols

This protocol determines the binding affinity (Ki) of Lixivaptan for the V2 receptor.[17]

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human V2 receptor (e.g., HEK293 or CHO cells).[18][21]

-

Assay Setup: In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4), serial dilutions of Lixivaptan, a fixed concentration of a radiolabeled AVP analog (e.g., [³H]AVP), and the V2R-expressing cell membranes.[18] For total binding, omit Lixivaptan. For non-specific binding, add a high concentration of unlabeled AVP.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.[18][21]

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Lixivaptan to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[17]

This functional assay measures the ability of Lixivaptan to inhibit AVP-induced cAMP production.[17][18]

References

- 1. Enzalutamide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Enzalutamide? [synapse.patsnap.com]

- 5. What is the mechanism of Apalutamide? [synapse.patsnap.com]

- 6. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Reversal of Apalutamide and Darolutamide Aldo-Keto Reductase 1C3-Mediated Resistance by a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical Pharmacokinetic Studies of Enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Apalutamide - Wikipedia [en.wikipedia.org]

- 14. urology-textbook.com [urology-textbook.com]

- 15. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Lixivaptan, a New Generation Diuretic, Counteracts Vasopressin-Induced Aquaporin-2 Trafficking and Function in Renal Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

Application Notes: 5-Fluoro-2-methylbenzamide Derivatives as Precursors for Active Pharmaceutical Ingredients

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of a key fluorinated benzamide derivative, 4-amino-2-fluoro-N-methylbenzamide, as a crucial precursor in the synthesis of the active pharmaceutical ingredient (API) Apalutamide. While the initial query focused on 5-Fluoro-2-methylbenzamide, extensive research has identified its structural isomer, 4-amino-2-fluoro-N-methylbenzamide, as the relevant intermediate for a prominent therapeutic agent.

Apalutamide is a non-steroidal antiandrogen (NSAA) used in the treatment of prostate cancer, particularly non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC).[1][2] Its mechanism of action involves the inhibition of the androgen receptor (AR), a key driver of prostate cancer cell proliferation.[3]

Precursor: 4-amino-2-fluoro-N-methylbenzamide

The precursor, 4-amino-2-fluoro-N-methylbenzamide, is a vital building block for the synthesis of Apalutamide. Its synthesis is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.

Synthesis of Apalutamide from 4-amino-2-fluoro-N-methylbenzamide

The synthesis of Apalutamide from its precursor involves the formation of a thiohydantoin ring structure. This is achieved by reacting 4-amino-2-fluoro-N-methylbenzamide with a cyclobutane derivative and a thiophosgene equivalent.

Mechanism of Action of Apalutamide

Apalutamide functions as a potent and selective antagonist of the androgen receptor (AR).[1] In prostate cancer, the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR triggers a signaling cascade that promotes tumor growth and survival.[4][5] Apalutamide disrupts this pathway at multiple points:

-

Competitive Inhibition: It directly competes with androgens for binding to the ligand-binding domain of the AR.[6]

-

Inhibition of Nuclear Translocation: It prevents the AR from moving from the cytoplasm into the nucleus, a critical step for its function as a transcription factor.[3][7]

-

Impaired DNA Binding: It hinders the ability of the AR to bind to androgen response elements (AREs) on the DNA.[6][7]

-

Blocked Transcriptional Activation: By preventing DNA binding and the recruitment of co-activator proteins, it impedes the transcription of androgen-dependent genes that are responsible for cell proliferation and survival.[3]

This multifaceted inhibition of the AR signaling pathway ultimately leads to decreased tumor cell proliferation and increased apoptosis (programmed cell death).[6]

Data Presentation

Table 1: Synthesis of the Precursor, 4-amino-2-fluoro-N-methylbenzamide

| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) |

| 1 | Oxidation | 2-fluoro-4-nitrotoluene, Potassium permanganate, Phase transfer catalyst | 74 | >98 |

| 2 | Amination | 2-Fluoro-4-nitrobenzoic acid, Thionyl chloride, Methylamine | 95 | Not specified |

| 3 | Reduction | N-methyl-2-fluoro-4-nitrobenzamide, Pd/C catalyst, Hydrogen | 98 | >98 |

Note: Data synthesized from patent literature.[5]

Table 2: Synthesis of Apalutamide from the Precursor

| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) |

| 1 | Alkylation | 4-amino-2-fluoro-N-methylbenzamide, 1-bromocyclobutane-1-carboxylic acid, Triethylamine, Chloroform, 60-65°C, 15 hours | Not specified for intermediate | 97.99 |

| 2 | Cyclization | Intermediate from Step 1, 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile, Toluene, N,N-dimethyl acetamide, 65°C, 23 hours | 73.58 | >99 |

Note: Data synthesized from patent literature.[8][9]

Experimental Protocols

Protocol 1: Synthesis of 4-amino-2-fluoro-N-methylbenzamide

This protocol is a composite of procedures described in the patent literature.[3][5]

Step 1: Oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid

-

To a reaction vessel, add 2-fluoro-4-nitrotoluene, water, sodium hydroxide, and a phase transfer catalyst (e.g., tetrabutylammonium bromide).

-

Heat the mixture to 85-95°C with stirring.

-

Add potassium permanganate in portions.

-

Maintain the reaction at this temperature for 8-16 hours, monitoring by TLC.

-

After completion, filter the hot reaction mixture to remove manganese dioxide.

-

Cool the filtrate and acidify to pH 2 with concentrated hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 2-fluoro-4-nitrobenzoic acid.

Step 2: Amidation of 2-fluoro-4-nitrobenzoic acid to N-methyl-2-fluoro-4-nitrobenzamide

-

Suspend 2-fluoro-4-nitrobenzoic acid in a suitable solvent (e.g., chloroform or 1,2-dichloroethane).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Add thionyl chloride dropwise and stir at room temperature, then heat to reflux (60-85°C) for 3-5 hours.

-

Cool the reaction mixture in an ice-water bath to -5 to 0°C.

-

Bubble methylamine gas through the solution until it is alkaline.

-

Continue stirring for 1.5-2 hours.

-

Remove the solvent under reduced pressure.

-

Add water to the residue, stir, and filter the solid product.

-

Dry the solid to obtain N-methyl-2-fluoro-4-nitrobenzamide.

Step 3: Reduction of N-methyl-2-fluoro-4-nitrobenzamide to 4-amino-2-fluoro-N-methylbenzamide

-

In a hydrogenation reactor, add N-methyl-2-fluoro-4-nitrobenzamide, a suitable solvent (e.g., ethyl acetate or propyl acetate), and 10% Pd/C catalyst.

-

Pressurize the reactor with hydrogen gas (2-10 atm).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

After the reaction is complete, filter to recover the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 4-amino-2-fluoro-N-methylbenzamide.

Protocol 2: Synthesis of Apalutamide from 4-amino-2-fluoro-N-methylbenzamide

This protocol is based on procedures outlined in patent documents.[8][9]

Step 1: Synthesis of 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutane-1-carboxylic acid

-

In a reaction flask equipped with a nitrogen atmosphere, add 4-amino-2-fluoro-N-methylbenzamide, 1-bromocyclobutane-1-carboxylic acid, and chloroform.

-

Add triethylamine and heat the reaction mixture to 60-65°C with stirring for 15 hours.

-

Cool the reaction mixture to room temperature and add hydrochloric acid.

-

Stir for 2 hours, then filter the precipitate.

-

Wash the solid with water and dry to obtain the product.

Step 2: Synthesis of Apalutamide

-

Combine the product from Step 1 (or its cyanated analog, 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide), 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile, toluene, and N,N-dimethyl acetamide in a reaction flask.

-

Heat the mixture to approximately 65°C and stir for about 23 hours.

-

Cool the reaction to room temperature and add 2M HCl.

-

Heat the mixture to around 55°C and stir for 6 hours.

-

Evaporate the solvent under vacuum.

-

Add isopropyl alcohol and seed with Apalutamide crystals to induce crystallization.

-

Stir for several hours, then filter the product.

-

Wash with isopropyl alcohol and dry under vacuum to obtain Apalutamide.

Visualizations

References

- 1. Apalutamide - Wikipedia [en.wikipedia.org]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Androgen receptor signaling in castration-resistant prostate cancer: a lesson in persistence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer [frontiersin.org]

- 6. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]

- 7. urology-textbook.com [urology-textbook.com]

- 8. US10807965B2 - Process for preparation of apalutamide - Google Patents [patents.google.com]

- 9. WO2021033098A1 - Process for the preparation of apalutamide - Google Patents [patents.google.com]

Application Notes and Protocols for the Quantitative Analysis of 5-Fluoro-2-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantitative analysis of 5-Fluoro-2-methylbenzamide, a key intermediate in various chemical syntheses. The primary analytical techniques detailed are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for purity assessment, reaction monitoring, and quality control.

Analytical Methodologies

The recommended techniques for the quantification of this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.[1]

-

RP-HPLC-UV: A robust and widely used method for the separation, identification, and quantification of organic molecules.[2] It is suitable for determining the purity of the compound and for quality control of raw materials.[2]

-

LC-MS/MS: Offers higher sensitivity and selectivity, making it the method of choice for analyzing samples in complex matrices, such as biological fluids.[1][3] The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides high specificity.[1][4]

Data Presentation: Comparative Quantitative Data

The following tables summarize the expected performance characteristics of validated HPLC-UV and LC-MS/MS methods for the quantification of this compound. These values are based on typical data for structurally similar fluorinated aromatic compounds and should be established during method validation.[1]

Table 1: HPLC-UV Method - Expected Performance Characteristics

| Parameter | Typical Acceptance Criteria | Example Data |

| Linearity (r²) | ≥ 0.999 | 0.9996 |

| Range | 0.1 - 100 µg/mL | 0.1 - 100 µg/mL |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.04 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.12 µg/mL |

| Precision (%RSD) | < 2% | < 1.5% |

| Accuracy (% Recovery) | 98 - 102% | 99.5 - 101.2% |

Table 2: LC-MS/MS Method - Expected Performance Characteristics

| Parameter | Typical Acceptance Criteria | Example Data |

| Linearity (r²) | ≥ 0.999 | 0.9998 |

| Range | 0.01 - 10 ng/mL | 0.01 - 10 ng/mL |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.003 ng/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.01 ng/mL |

| Precision (%RSD) | < 15% | < 10% |

| Accuracy (% Recovery) | 85 - 115% | 92.8 - 108.7% |

Experimental Protocols

Protocol 1: Quantitative Analysis by RP-HPLC-UV

This protocol provides a general method for the analysis of this compound that should be optimized and validated for specific applications.[5]

1.1. Standard and Sample Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.[2] Sonicate for 5 minutes to ensure complete dissolution and make up to the mark with the solvent.[2]

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).[2]

-

Sample Preparation (Solid): Accurately weigh a known amount of the sample, transfer to a volumetric flask, and dissolve in a suitable solvent.[2] Dilute to a concentration within the calibration range and filter through a 0.45 µm syringe filter into an HPLC vial.[2]

-

Sample Preparation (In-process): Withdraw an aliquot of the reaction mixture, quench the reaction if necessary, and dilute with a suitable solvent to fall within the calibration range.[2] Filter the diluted sample through a 0.45 µm syringe filter.[2][6]

1.2. HPLC Instrumentation and Conditions

| Parameter | Recommended Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Example Isocratic: 50:50 (v/v) | |

| Example Gradient: Start with 30% Acetonitrile, ramp to 70% over 10 minutes | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection Wavelength | 254 nm |

| Run Time | 15 minutes |

1.3. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[2]

-

Perform a blank injection (mobile phase) to ensure the system is clean.[2]

-

Inject the standard solutions in increasing order of concentration to establish the calibration curve.[2]

-

Inject the prepared sample solutions.[2]

-

After analysis, flush the column with a high percentage of organic solvent.[2]

1.4. Data Analysis

-

Integrate the peak corresponding to this compound in each chromatogram.[2]

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.[2]

-

Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).[2]

-

Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.[2]

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol is designed for high-sensitivity quantification and is particularly useful for complex sample matrices.

2.1. Standard and Sample Preparation

-

Follow the same procedure for preparing stock and working standard solutions as in the HPLC-UV protocol, but at lower concentrations suitable for LC-MS/MS analysis (e.g., in the ng/mL range).

-

Sample Preparation: Sample preparation is critical for LC-MS/MS to minimize matrix effects.[7] Techniques such as protein precipitation (for biological samples), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) may be required.[1][8] The final extract should be dissolved in the mobile phase.

2.2. LC-MS/MS Instrumentation and Conditions

| Parameter | Recommended Value |

| Liquid Chromatography | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 10% B, ramp to 90% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | To be determined by direct infusion of a standard solution. A hypothetical transition could be based on the protonated molecule [M+H]⁺ and a characteristic fragment ion. |

2.3. Analysis Procedure

-

Optimize MS/MS parameters by direct infusion of a this compound standard solution to determine the optimal precursor and product ions for MRM.[9]

-

Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

-

Inject a blank solution to ensure no carryover.

-

Inject the calibration standards followed by the prepared samples.

2.4. Data Analysis

-

Quantify the analyte peak area from the MRM chromatograms.

-

Generate a calibration curve and perform linear regression as described for the HPLC-UV method.

-

Calculate the concentration of this compound in the original samples, accounting for all dilution and concentration factors during sample preparation.

Visualizations

Caption: Workflow for HPLC-UV Quantification.

Caption: LC-MS/MS Experimental Workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]

- 8. organomation.com [organomation.com]

- 9. idus.us.es [idus.us.es]

5-Fluoro-2-methylbenzamide: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

Introduction

5-Fluoro-2-methylbenzamide is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of a diverse range of heterocyclic compounds. The presence of the fluorine atom and the methyl group on the benzamide core imparts unique physicochemical properties to the resulting molecules, often enhancing their metabolic stability, binding affinity to biological targets, and cell permeability. These characteristics make it an attractive starting material for the development of novel therapeutic agents. This application note details the use of this compound in the synthesis of quinazolin-4(3H)-ones, a class of heterocyclic compounds with significant anticancer activity, and provides a detailed protocol for their synthesis and characterization.

Application: Synthesis of 7-Fluoro-6-methyl-quinazolin-4(3H)-ones as Potential Anticancer Agents

Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules, including several approved anticancer drugs.[1][2][3] The quinazoline scaffold is particularly recognized for its ability to effectively inhibit the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation and survival.[4][5][6] By utilizing this compound as a precursor, novel 7-fluoro-6-methyl-quinazolin-4(3H)-one derivatives can be synthesized. The fluorine atom at the 7-position and the methyl group at the 6-position of the resulting quinazolinone can significantly influence the compound's interaction with the EGFR active site, potentially leading to enhanced potency and selectivity.[3]

General Synthetic Scheme

The synthesis of 7-fluoro-6-methyl-2-substituted-quinazolin-4(3H)-ones from this compound can be achieved through a transition-metal-free, base-promoted intramolecular cyclization reaction with an appropriate amide. This methodology provides an efficient route to these valuable heterocyclic compounds.

Experimental Protocols

Protocol 1: Synthesis of 7-Fluoro-6-methyl-2-phenyl-3H-quinazolin-4-one

This protocol describes a representative synthesis of a 7-fluoro-6-methyl-quinazolin-4(3H)-one derivative. This method is adapted from a general procedure for the synthesis of quinazolinones from ortho-fluorobenzamides.[7][8]

Materials:

-

This compound

-

Benzamide

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Nitrogen atmosphere setup

Procedure:

-

Reaction Setup: In a 25 mL reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 153.1 mg), benzamide (2.5 mmol, 302.8 mg), and cesium carbonate (2.5 mmol, 814.5 mg).

-

Solvent Addition: Add 4.0 mL of freshly distilled anhydrous DMSO to the reaction tube under a nitrogen atmosphere.

-

Reaction Conditions: Seal the tube and stir the mixture at 135 °C for 24 hours in an oil bath.

-

Work-up: After 24 hours, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 50.0 mL of water and 20.0 mL of ethyl acetate.

-

Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Extract the aqueous layer with ethyl acetate (2 x 20.0 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 20.0 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Characterization: The structure and purity of the final product, 7-Fluoro-6-methyl-2-phenyl-3H-quinazolin-4-one, should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the expected product from the synthesis and provides a template for recording experimental data.

| Starting Material | Reagent | Product | Yield (%) | Melting Point (°C) |

| This compound | Benzamide | 7-Fluoro-6-methyl-2-phenyl-3H-quinazolin-4-one | Data to be filled | Data to be filled |

Biological Activity of Fluorinated Quinazolinones

Fluorinated quinazolinone derivatives have demonstrated significant potential as anticancer agents, with many exhibiting potent inhibitory activity against various cancer cell lines. The table below presents representative IC₅₀ values for a fluorinated quinazolinone derivative, highlighting its efficacy.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 4-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4,6-dimethlpyrimidin-2-yl)benzensulphonamide | NCI, MCF-7, HEK-293 | Micromolar range | [9] |

Signaling Pathway and Experimental Workflow

EGFR Signaling Pathway and Inhibition by Quinazolinones

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[4] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Quinazolinone-based inhibitors act by competing with ATP for binding to the kinase domain of EGFR, thereby blocking the downstream signaling cascade and inhibiting cancer cell proliferation.[3]

Caption: EGFR signaling pathway and its inhibition by a quinazolinone derivative.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates the logical workflow from the synthesis of the quinazolinone derivative to its biological evaluation.

Caption: Experimental workflow for the synthesis and evaluation of quinazolinones.

Conclusion

This compound serves as an excellent starting material for the synthesis of 7-fluoro-6-methyl-quinazolin-4(3H)-ones, a class of heterocyclic compounds with promising anticancer properties. The provided protocol offers a reliable method for their preparation. The resulting compounds are valuable candidates for further investigation as potential inhibitors of the EGFR signaling pathway, a critical target in cancer therapy. The unique substitution pattern offered by this building block provides a strategic advantage in the design of novel and effective therapeutic agents.

References

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Biological Activities of 5-Fluoro-2-oxindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 5-fluoro-2-oxindole derivatives and their significant biological activities. The protocols outlined below offer detailed methodologies for the preparation and evaluation of these compounds, which have shown considerable promise as anticancer, α-glucosidase inhibitory, and potential antiviral agents.

Introduction

The 5-fluoro-2-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. The presence of the fluorine atom at the 5-position can significantly enhance metabolic stability and binding affinity to target proteins. This document details common synthetic routes to these derivatives and protocols for assessing their therapeutic potential.

Synthesis of 5-Fluoro-2-oxindole Derivatives

The synthesis of 5-fluoro-2-oxindole derivatives can be achieved through several methods, with Knoevenagel condensation being a widely employed strategy. Other notable methods include Heck and Suzuki cross-coupling reactions, which allow for the introduction of diverse substituents at the 3-position of the oxindole ring.

Protocol 1: Synthesis via Knoevenagel Condensation

This protocol describes the synthesis of 3-substituted-5-fluoro-2-oxindole derivatives by the condensation of 5-fluoro-2-oxindole with various aromatic aldehydes.[1][2]

Materials:

-

5-Fluoro-2-oxindole

-

Substituted aromatic aldehydes

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

To a solution of 5-fluoro-2-oxindole (1.0 mmol, 1.0 equiv) in ethanol in a round-bottom flask, add the desired substituted aromatic aldehyde (1.5 mmol, 1.5 equiv).

-

Add potassium hydroxide (6.0 mmol, 6.0 equiv) to the mixture.

-

Stir the reaction mixture at room temperature for approximately 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water and dry it under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 3-substituted-5-fluoro-2-oxindole derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis via Heck Coupling (General Procedure)

This protocol provides a general methodology for the palladium-catalyzed Heck coupling of a 3-halo-5-fluoro-2-oxindole with an alkene.

Materials:

-

3-Bromo-5-fluoro-2-oxindole (or other suitable halide)

-

Alkene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N) or other suitable base

-

N,N-Dimethylformamide (DMF) or other suitable solvent

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk tube, add 3-bromo-5-fluoro-2-oxindole (1.0 mmol), the alkene (1.2 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).

-

Evacuate and backfill the tube with an inert atmosphere (repeat three times).

-

Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis via Suzuki Coupling (General Procedure)

This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling of a 3-halo-5-fluoro-2-oxindole with a boronic acid or ester.

Materials:

-

3-Bromo-5-fluoro-2-oxindole

-

Aryl or vinyl boronic acid/ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane, Toluene, DMF)

-

Reaction vessel suitable for inert atmosphere reactions

Procedure:

-

In a reaction vessel, combine 3-bromo-5-fluoro-2-oxindole (1.0 mmol), the boronic acid/ester (1.5 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

-

Evacuate and backfill the vessel with an inert atmosphere.

-

Add the degassed solvent (10 mL).

-

Heat the mixture to 80-110 °C and stir for 8-24 hours.

-

Monitor the reaction by TLC.

-

Once complete, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

Biological Activities of 5-Fluoro-2-oxindole Derivatives

Derivatives of 5-fluoro-2-oxindole have demonstrated a range of biological activities, with anticancer and α-glucosidase inhibition being the most prominently studied.

Anticancer Activity

Several 5-fluoro-2-oxindole derivatives have been identified as potent anticancer agents, often acting as kinase inhibitors. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Inhibition of VEGFR-2 can disrupt the blood supply to tumors, thereby inhibiting their growth and metastasis.

Table 1: Anticancer Activity of Selected 5-Fluoro-2-oxindole Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| 3g | Breast Cancer (T-47D) | GI% | 96.17% | [3] |

| 3g | Lung Cancer (HOP-92) | GI% | 95.95% | [3] |

| 3g | Ovarian Cancer (NCI/ADR-RES) | GI% | 95.13% | [3] |

| 3g | CNS Cancer (SNB-75) | GI% | 89.91% | [3] |

GI% = Percentage of Growth Inhibition

The diagram below illustrates the VEGFR-2 signaling pathway, which is a critical target for many 5-fluoro-2-oxindole-based anticancer agents.

Caption: VEGFR-2 signaling pathway and its inhibition.

α-Glucosidase Inhibitory Activity

Certain 5-fluoro-2-oxindole derivatives have been shown to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[1][2] Inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients.

Table 2: α-Glucosidase Inhibitory Activity of Selected 5-Fluoro-2-oxindole Derivatives

| Compound | IC₅₀ (µM) | Reference |

| 3d | 49.89 ± 1.16 | [1][2] |

| 3f | 35.83 ± 0.98 | [1][2] |

| 3i | 56.87 ± 0.42 | [1][2] |

| Acarbose (Reference) | 569.43 ± 43.72 | [1][2] |

The following diagram illustrates the mechanism of α-glucosidase inhibition.

Caption: Inhibition of carbohydrate digestion.

Antiviral Activity

While the broader class of oxindole derivatives has been investigated for antiviral properties, specific and detailed data on the antiviral activity of 5-fluoro-2-oxindole derivatives against viruses such as HIV or influenza is not extensively available in the current literature. Further research is warranted to explore the potential of this scaffold in developing novel antiviral agents. Some studies on oxindole derivatives have shown moderate activity against HIV-1.

Experimental Protocols for Biological Assays

Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., T-47D, HOP-92)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

5-Fluoro-2-oxindole derivatives (dissolved in DMSO)

-

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the 5-fluoro-2-oxindole derivatives (typically from 0.01 to 100 µM) and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

Add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) values.

Protocol 5: α-Glucosidase Inhibition Assay

This protocol details the in vitro assessment of α-glucosidase inhibitory activity.[1][2]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (pH 6.8)

-

5-Fluoro-2-oxindole derivatives

-

Acarbose (positive control)

-

96-well plates

-

Microplate reader

Procedure:

-

Prepare solutions of the test compounds and acarbose in buffer.

-

In a 96-well plate, add the α-glucosidase solution to each well containing the test compound or control.

-

Pre-incubate the plate at 37 °C for 10 minutes.

-

Initiate the reaction by adding the pNPG substrate solution to each well.

-

Incubate the plate at 37 °C for 20 minutes.

-

Stop the reaction by adding a sodium carbonate solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculate the percentage of inhibition and determine the IC₅₀ (concentration for 50% inhibition) values.

Caption: General workflow for synthesis and evaluation.

References

- 1. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]

- 2. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Improving the yield and purity of 5-Fluoro-2-methylbenzamide synthesis.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 5-Fluoro-2-methylbenzamide synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Product Yield

Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

Answer:

Low yield can stem from several factors, from incomplete reactions to product loss during workup. Below are common causes and troubleshooting steps:

-

Incomplete Reaction:

-

Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure the reagents are of high purity and used in the correct stoichiometric ratios.

-

-

Suboptimal Reaction Temperature:

-

Solution: The reaction temperature can significantly impact the yield. If the temperature is too low, the reaction may be slow or incomplete. If it's too high, it could lead to the formation of side products. Experiment with a range of temperatures to find the optimal condition for your specific reaction setup.

-

-

Poor Quality of Starting Materials:

-

Solution: The purity of the starting material, 5-Fluoro-2-methylbenzoic acid, is crucial. Ensure it is free from impurities that could interfere with the reaction.[1] Consider purifying the starting material if its purity is questionable.

-

-

Product Loss During Workup and Purification:

-

Solution: Product can be lost during extraction, washing, and purification steps.[2] To minimize loss, ensure the pH is optimized during aqueous workup to prevent the product from dissolving in the aqueous layer. When performing crystallization, use a minimal amount of a suitable solvent and cool the solution slowly to maximize crystal formation. For chromatographic purification, select an appropriate solvent system to ensure good separation and recovery.[2]

-

Logical Relationship of Troubleshooting Low Yield

Caption: Troubleshooting logic for addressing low product yield.

Issue 2: Product Purity Issues

Question: My final product is impure. What are the common impurities and how can I remove them?

Answer:

Impurities can arise from side reactions or unreacted starting materials. Here are some common scenarios and solutions:

-

Presence of Unreacted 5-Fluoro-2-methylbenzoic Acid:

-

Cause: Incomplete reaction or use of insufficient aminating agent.

-

Solution: An aqueous wash with a mild base (e.g., sodium bicarbonate solution) during the workup can remove the acidic starting material. Ensure the reaction goes to completion by monitoring it via TLC or HPLC.

-

-

Formation of Side Products:

-

Cause: The reaction conditions may be promoting side reactions. For instance, in related syntheses, the formation of dinitro derivatives has been observed as a side product under certain nitrating conditions.[2] While not a direct precursor, this highlights the importance of controlled conditions.

-

Solution: Optimize the reaction conditions, such as temperature and the rate of addition of reagents. Using a milder coupling agent for the amidation can also reduce side product formation. Purification via column chromatography or recrystallization is often necessary to remove these impurities.[2]

-

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A1: A common and straightforward method is the amidation of 5-Fluoro-2-methylbenzoic acid. This typically involves activating the carboxylic acid group, followed by the addition of an ammonia source.

Q2: Can you provide a general experimental protocol for the amidation of 5-Fluoro-2-methylbenzoic acid?

A2: Yes, a general two-step protocol is provided below. This should be considered a starting point and may require optimization.

Experimental Protocol: Amidation of 5-Fluoro-2-methylbenzoic acid

Step 1: Acyl Chloride Formation

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Fluoro-2-methylbenzoic acid (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (1.1-1.5 equivalents) dropwise to the solution. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete (monitored by the cessation of gas evolution or by IR spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride).

-

Remove the excess solvent and volatile reagents under reduced pressure.

Step 2: Amidation

-

Dissolve the crude acyl chloride in a dry, aprotic solvent (e.g., DCM or THF).

-

Cool the solution to 0 °C.

-

Slowly add an excess of concentrated aqueous ammonia or a solution of ammonia in an organic solvent.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or HPLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

Q3: What are some recommended analytical techniques for monitoring the reaction and assessing product purity?

A3:

-

Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the reaction progress and is excellent for determining the purity of the final product.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the product.

Data Summary

The following table summarizes reaction conditions and yields for related syntheses, which can provide insights for optimizing the synthesis of this compound.

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Purity | Reference |

| 5-fluoro-2-methylbenzoic acid | Fuming HNO₃, H₂SO₄ conc. | - | - | - | - | Yellow solid | WO 2009/112832 A1[2] |

| 5-fluoro-2-methylbenzoic acid | Conc. H₂SO₄, conc. HNO₃ | - | - | - | 52% (two steps) | Brown solid | Gillmore et al., Org. Process Res. Dev., 2012[2] |

| 5-fluoro-2-methylbenzoic acid | Fuming HNO₃, Oleum | - | 0 °C | 1 h | Full conversion | <0.5% dinitro derivative | US11001552B2[2] |

| 2-fluoro-4-nitrotoluene | KMnO₄, phase transfer catalyst | - | - | - | 74% | - | Journal of Chemical Research 2013[3] |

| N-methyl-2-fluoro-4-nitrobenzamide | H₂, Pd/C | - | - | - | 98% | - | Journal of Chemical Research 2013[3] |

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and troubleshooting of this compound.

Caption: General workflow for synthesis and troubleshooting.

References

Troubleshooting solubility issues of 5-Fluoro-2-methylbenzamide in common solvents

Technical Support Center: 5-Fluoro-2-methylbenzamide

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting solubility issues with this compound in common laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile of this compound based on its structure?

Q2: Which organic solvents are most likely to dissolve this compound?

A2: Based on the principle of "like dissolves like," solvents with some polarity that can engage in hydrogen bonding, as well as nonpolar aprotic solvents, are good candidates.[1][4] Expect higher solubility in solvents such as:

-

Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often excellent choices for dissolving compounds with both polar and nonpolar characteristics.[2]

-

Alcohols: Ethanol and methanol may be effective due to their ability to hydrogen bond with the amide group.

-

Chlorinated Solvents: Dichloromethane may also be a suitable solvent.[2]

-

Ethers: Diethyl ether could be a potential solvent, though likely less effective than more polar options.[2]

Q3: My compound is not dissolving in my chosen solvent. What are the first troubleshooting steps I should take?

A3: If you are experiencing difficulty dissolving this compound, consider the following initial steps:

-

Increase Agitation: Ensure the mixture is being vigorously stirred or vortexed to maximize the interaction between the solute and the solvent.[5]

-

Gentle Heating: Carefully warm the solution. For many compounds, solubility increases with temperature.[6] Use a water bath for controlled heating.

-

Particle Size Reduction: If the solid is crystalline, grinding it to a finer powder will increase the surface area and can improve the rate of dissolution.[7]

-

Use of a Co-solvent: If the compound is sparingly soluble in your primary solvent, adding a small amount of a co-solvent in which the compound is highly soluble can significantly improve overall solubility.[8][9] For aqueous solutions, starting with a concentrated stock in DMSO and then diluting is a common strategy.[10]

Q4: Can pH be adjusted to improve the solubility of this compound in aqueous solutions?

A4: The benzamide functional group is generally neutral and does not ionize significantly in response to pH changes in the way that acidic or basic functional groups do.[11] Therefore, adjusting the pH is unlikely to have a dramatic effect on the aqueous solubility of this compound.

Troubleshooting Guide for Solubility Issues

This guide provides a structured approach to resolving common solubility problems encountered with this compound.

Problem: The compound "oils out" instead of dissolving.

-

Possible Cause: The melting point of the compound may be close to the boiling point of the solvent, or the compound is melting before it fully dissolves.[9]

-

Suggested Solution:

-

Try a solvent with a higher boiling point.

-

Use a co-solvent system to alter the solvation properties of the mixture.[9]

-

Problem: The compound precipitates out of solution after being fully dissolved.

-

Possible Cause:

-

Temperature Change: The solution may have been saturated at a higher temperature and is now cooling, causing the compound to fall out of solution.

-

Addition of an Anti-solvent: Another reagent or solvent was added that lowered the overall solvating power for your compound.[9]

-

-

Suggested Solution:

-

Maintain the temperature at which the compound was originally dissolved.

-

If adding another reagent, ensure it is miscible with the solvent and consider adding it more slowly or in smaller volumes.

-

If a reaction is intended, the precipitate may be the desired product.

-

Problem: Inconsistent solubility results between experiments.

-

Possible Cause:

-

Solvent Purity: Variations in the water content or purity of the organic solvents used.

-

Weighing Inaccuracies: Errors in weighing the solute.[12]

-

Temperature Fluctuations: Inconsistent ambient laboratory temperatures.[12]

-

Insufficient Equilibration Time: Not allowing enough time for the solution to reach saturation.[7]

-

-

Suggested Solution:

-

Use fresh, high-purity solvents for each experiment.

-

Calibrate balances regularly and ensure accurate weighing.

-

Conduct experiments in a temperature-controlled environment.

-

Establish a consistent and sufficient equilibration time for all solubility tests.

-

Experimental Protocol: Determination of Qualitative Solubility

This protocol provides a general method for determining the solubility of this compound in various solvents.

Materials:

-

This compound

-